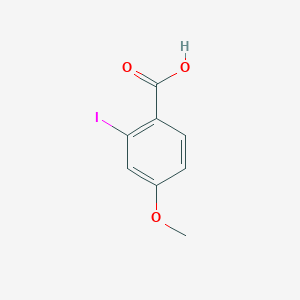















|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](N)[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8].Cl.N([O-])=O.[Na+].[I-:18].[K+].OS(O)(=O)=O.II>O.C1(C)C=CC=CC=1>[I:18][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(C(=O)O)=CC1)N
|
|
Name
|
|
|
Quantity
|
36.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
274.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
45.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
10.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated on a steam bath for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried in an oven at 75° C
|
|
Type
|
CUSTOM
|
|
Details
|
To afford 39.28 g (78.6%) of crude product
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C(=O)O)C=CC(=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 52% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |